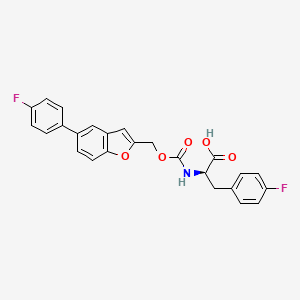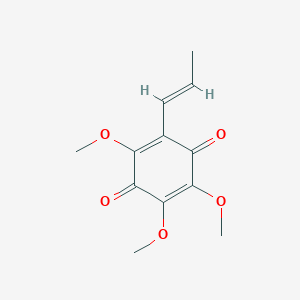
2,3,5-Trimethoxy-6-(1-propenyl)-2,5-cyclohexadiene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethoxy-6-(1-propenyl)-2,5-cyclohexadiene-1,4-dione is a natural product found in Smirnowia turkestana with data available.
Aplicaciones Científicas De Investigación
Pyrolytic Generation and Reactivity
Research has shown the formation of stable adducts with cyclohexadiene through the pyrolytic generation of certain compounds. Specifically, studies have indicated the generation of methyleneketene (CH2=C=C=O) and its subsequent reactions under various conditions. This process involves the breakdown of methyleneketene into acetylene and carbon monoxide at higher temperatures, indicating potential applications in chemical synthesis and analysis (Brown et al., 1976).
Diels-Alder Reactions
The compound has been studied for its role in Diels-Alder reactions. For instance, an investigation into the Diels-Alder reactions between unsymmetrical cyclohexadienes and symmetric trans-dienophiles revealed critical insights into product selectivities, influenced by electrostatic repulsion and secondary orbital interactions. This research holds significance for organic synthesis, particularly in understanding the nuances of reaction mechanisms and selectivity (Lahiri et al., 2008).
Synthesis and Applications in Organic Chemistry
The compound has been identified as a useful building block in organic chemistry. Its applications include being a precursor for various chemical syntheses, demonstrating versatility in reaction pathways. This aspect is particularly important for the development of novel organic compounds and materials (Simonneau & Oestreich, 2016).
Photocycloaddition Reactions
Photocycloaddition reactions represent another area of application. Studies have shown that the photochemical addition of certain compounds to cyclohexenones, for example, offers a novel method to create complex organic structures. Such reactions are pivotal in the field of photochemistry and could have implications for the synthesis of new organic materials and pharmaceuticals (Van Audenhove et al., 1980).
Electron Transport in Biological Processes
Interestingly, there has been research exploring the role of similar compounds in electron transport in biological processes. This includes studies on DNA degradation and the electrochemical behavior of related compounds, indicating potential biomedical applications and insights into biological electron transfer mechanisms (Schrebler et al., 1987).
Propiedades
Nombre del producto |
2,3,5-Trimethoxy-6-(1-propenyl)-2,5-cyclohexadiene-1,4-dione |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2,3,5-trimethoxy-6-[(E)-prop-1-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14O5/c1-5-6-7-8(13)11(16-3)12(17-4)9(14)10(7)15-2/h5-6H,1-4H3/b6-5+ |
Clave InChI |
RTBKABKNDSZTIA-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/C1=C(C(=O)C(=C(C1=O)OC)OC)OC |
SMILES |
CC=CC1=C(C(=O)C(=C(C1=O)OC)OC)OC |
SMILES canónico |
CC=CC1=C(C(=O)C(=C(C1=O)OC)OC)OC |
Sinónimos |
2,3,5-trimethoxy-6-(1-propenyl)-2,5-cyclohexadiene-1,4-dione TPCD cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



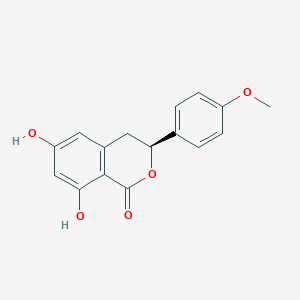

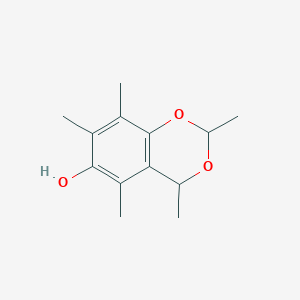
![(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B1244817.png)

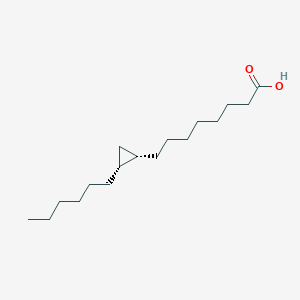
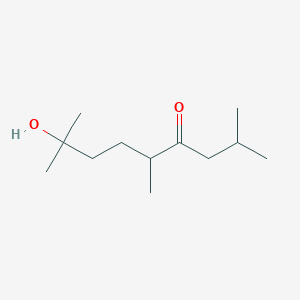
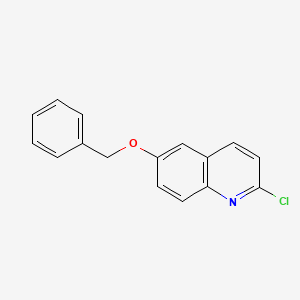
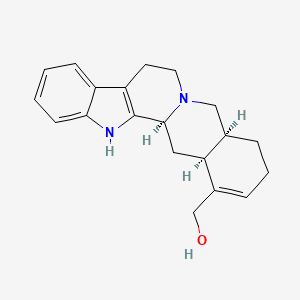
![4-[(1E,3E)-4-(1H-benzimidazol-2-yl)buta-1,3-dienyl]-N-methylaniline](/img/structure/B1244831.png)

